molecular formula C14H21NO2 B13186122 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol

4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol

Cat. No.: B13186122
M. Wt: 235.32 g/mol
InChI Key: FVLWPLXDVSIDMH-UHFFFAOYSA-N
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Description

4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol is an organic compound with a complex structure that includes a cyclopentyl ring, an amino group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopentyl ring followed by the introduction of the amino and hydroxymethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can further purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenolic ring.

Scientific Research Applications

4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The phenolic group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-Amino-1-[1-(hydroxymethyl)cyclohexyl]ethyl}phenol
  • 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol

Uniqueness

4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications due to variations in ring size and substituent positioning.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]phenol

InChI

InChI=1S/C14H21NO2/c15-9-13(11-3-5-12(17)6-4-11)14(10-16)7-1-2-8-14/h3-6,13,16-17H,1-2,7-10,15H2

InChI Key

FVLWPLXDVSIDMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)O

Origin of Product

United States

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